1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole
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Overview
Description
1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with a 4-chloro-3-methoxyphenyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-methoxyaniline and 2-methylimidazole.
Sulfonylation Reaction: The 4-chloro-3-methoxyaniline undergoes a sulfonylation reaction with a suitable sulfonyl chloride reagent to form the corresponding sulfonamide.
Cyclization: The sulfonamide is then subjected to cyclization with 2-methylimidazole under specific reaction conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole can be compared with other sulfonyl imidazoles and related compounds:
1-(4-Chlorophenyl)sulfonyl-2-methylimidazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)sulfonyl-2-methylimidazole: Lacks the chloro group, which may influence its chemical properties and interactions.
1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-ethylimidazole: Substitution of the methyl group with an ethyl group can alter its steric and electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological behavior.
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-8-13-5-6-14(8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRVNYOQNNKXHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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